2-(2,5-Dimethylphenyl)-2,3-dihydroquinazolin-4(1h)-one
Description
Properties
CAS No. |
83800-95-7 |
|---|---|
Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-(2,5-dimethylphenyl)-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H16N2O/c1-10-7-8-11(2)13(9-10)15-17-14-6-4-3-5-12(14)16(19)18-15/h3-9,15,17H,1-2H3,(H,18,19) |
InChI Key |
YJPGBNWVIDVAHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
- Catalyst loading : 5 mol%
- Solvent : Ethanol (3 mL)
- Temperature : 50–55°C
- Reaction time : 4–4.5 hours
- Workup : Filtration followed by recrystallization from ethanol
Outcomes
- Yield : 86% (216 mg isolated)
- Physical properties : Yellow solid with a melting point of 222–224°C
- Characterization :
The catalyst retains >85% activity after three cycles, confirmed by SEM and XRD analyses. Mechanistically, the reaction proceeds via imine formation between anthranilamide and the aldehyde, followed by cyclization mediated by the Lewis acidic cerium center.
Aqueous-Phase Synthesis Catalyzed by Reverse Zinc Oxide Micelles
A green alternative employs reverse zinc oxide micelles as nanoreactors in water.
Reaction Conditions
- Catalyst : ZnO micelles (10 mol%)
- Solvent : Water (5 mL)
- Temperature : 70°C
- Reaction time : 2–3 hours
Outcomes
This method highlights the role of micellar confinement in accelerating the reaction through enhanced substrate-catalyst interactions.
Wang-OSO₃H Resin-Catalyzed Condensation
Sulfonic acid-functionalized Wang resin (Wang-OSO₃H) offers a polymer-supported acidic catalyst for this synthesis.
Reaction Conditions
- Catalyst : 10% w/w Wang-OSO₃H
- Solvent : Water
- Temperature : 100°C
- Reaction time : 0.5–1.5 hours
Outcomes
- Yield : 85–90% (extrapolated from similar substrates)
- Workup : Simple filtration avoids chromatographic purification.
The resin’s sulfonic acid groups facilitate protonation of the aldehyde, enhancing electrophilicity for imine formation.
Comparative Analysis of Methodologies
Mechanistic Insights and Substrate Scope
The reaction universally follows a two-step pathway:
- Imine Formation : Nucleophilic attack of anthranilamide’s amine on the aldehyde carbonyl.
- Cyclization : Intramolecular amidation to form the dihydroquinazolinone core.
Substrate Compatibility :
- Electron-donating groups (e.g., methyl, methoxy) on the aldehyde enhance reaction rates and yields.
- Steric hindrance from 2,5-dimethyl groups necessitates moderate temperatures (50–100°C) to prevent side reactions.
Characterization and Quality Control
Critical analytical data for 2-(2,5-dimethylphenyl)-2,3-dihydroquinazolin-4(1H)-one:
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)-2,3-dihydroquinazolin-4(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, leading to the formation of substituted quinazolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones and dihydroquinazolinones, which can have different biological and chemical properties.
Scientific Research Applications
2-(2,5-Dimethylphenyl)-2,3-dihydroquinazolin-4(1h)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)-2,3-dihydroquinazolin-4(1h)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Substituent Effects on Physicochemical Properties
- Steric and Electronic Modulation : The 2,5-dimethylphenyl group in the target compound introduces ortho-methyl steric hindrance and para-methyl electron-donating effects, which may enhance lipophilicity and metabolic stability compared to the unsubstituted phenyl or electron-withdrawing nitro derivatives .
- Synthetic Yield: The target compound and its 4-nitrophenyl analog were synthesized in high yields (96%), suggesting robust reactivity of the dihydroquinazolinone core under acidic conditions .
Structural and Crystallographic Insights
The crystal structure of a related 7-chloro-2-(2,5-dimethoxyphenyl) derivative reveals a planar quinazolinone core stabilized by intramolecular hydrogen bonds (N–H···O), forming a 3D framework .
Biological Activity
2-(2,5-Dimethylphenyl)-2,3-dihydroquinazolin-4(1H)-one is a compound within the quinazoline family, known for its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including anti-leishmanial properties, potential as an anticoagulant, and other pharmacological effects.
- Molecular Formula : C16H16N2O
- Molecular Weight : 252.317 g/mol
- Structure : The compound features a quinazolinone core with a dimethylphenyl substituent, which is crucial for its biological interactions.
1. Antileishmanial Activity
Recent studies have highlighted the anti-leishmanial potential of 2,3-dihydroquinazolin-4(1H)-one derivatives. In particular:
- In Silico Studies : Molecular docking simulations against key proteins such as Pyridoxal Kinase and Trypanothione Reductase indicate strong binding affinities for these targets. The compound demonstrated significant stability in ligand-protein complexes during molecular dynamics simulations .
- In Vitro Studies : Compounds derived from this class exhibited promising results with IC50 values indicating potent activity against Leishmania species. For instance, one derivative showed an IC50 value of 0.05 µg/mL, suggesting high efficacy .
2. Anticoagulant Potential
Research has indicated that derivatives of 2,3-dihydroquinazolin-4(1H)-one can act as inhibitors of coagulation factor Xa (fXa), a critical target in anticoagulant therapy:
- In Vitro Potency : Several synthesized compounds displayed significant inhibitory activity against fXa. Notably, one derivative achieved an IC50 value demonstrating superior potency compared to existing anticoagulants .
3. Other Pharmacological Effects
The biological spectrum of this compound extends to various other therapeutic areas:
- Antimicrobial Activity : Compounds within this class have shown antibacterial and antifungal properties, suggesting potential applications in treating infections .
- Antidiabetic and Anti-inflammatory Effects : Some derivatives have been explored for their ability to modulate glucose levels and exert anti-inflammatory effects in preclinical models .
The synthesis of this compound typically involves a one-pot reaction using anthranilamide and substituted aldehydes under mild conditions. The proposed mechanism involves the formation of an imine intermediate that cyclizes to yield the final product .
Synthesis Table
| Reaction Component | Role |
|---|---|
| Anthranilamide | Reactant |
| Aldehyde | Reactant (varied substituents) |
| Catalyst | Facilitates reaction |
| Solvent | Affects yield and purity |
Yield and Characterization
The yields of synthesized compounds can vary significantly based on reaction conditions such as temperature and solvent choice. For example, reactions conducted in ethanol have shown improved yields (up to 89%) compared to other solvents .
Case Study 1: Anti-Leishmanial Efficacy
A study evaluating the anti-leishmanial efficacy of various derivatives demonstrated that structural modifications significantly influence biological activity. The most active derivative was identified through both in silico predictions and subsequent in vitro validation.
Case Study 2: Anticoagulant Activity Assessment
Another research effort focused on the anticoagulant properties of synthesized derivatives revealed that modifications at specific positions on the quinazoline ring enhanced fXa inhibition. These findings underscore the importance of structure-activity relationships in drug design.
Q & A
Q. Advanced Research Focus
- HAP Nanoparticles : Provide 85–95% yields in water at 90°C, with recyclability up to five cycles without significant loss .
- β-Cyclodextrin-SO₃H : Achieves 80–92% yields in aqueous media at 70°C, reusable for three cycles .
Data Contradiction Analysis :
HAP NPs require higher temperatures but offer longer recyclability, whereas β-cyclodextrin-SO₃H operates at milder conditions but with fewer reuse cycles. Choice depends on sustainability vs. energy efficiency priorities .
What biological activities have been reported for dihydroquinazolinone derivatives, and what mechanisms are proposed?
Q. Advanced Research Focus
- SIRT1 Inhibition : Analogues like MHY2251 (a benzodioxol-substituted derivative) show apoptosis induction in cancer cells via SIRT1 pathway modulation .
- Anti-TB Activity : Fluorophenyl-substituted derivatives exhibit MIC values of 2–8 µg/mL against Mycobacterium tuberculosis .
Methodological Note :
Biological assays require purity validation (HPLC/MS) and comparative studies against positive controls (e.g., isoniazid for TB) .
How are structural and spectroscopic characteristics used to confirm dihydroquinazolinone derivatives?
Q. Basic Research Focus
- ¹H/¹³C NMR : Key signals include δ ~5.5 ppm (N–CH–N), δ ~160–165 ppm (C=O), and aromatic protons at δ 6.5–8.0 ppm .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 303 [M+H]⁺ for nitro-substituted derivatives) confirm molecular weight .
Example Data :
For 2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one: - ¹H NMR (CDCl₃): δ 8.22 (d, 2H), 7.65–7.10 (m, 4H), 5.58 (s, 1H) .
What green chemistry strategies are applicable to dihydroquinazolinone synthesis?
Q. Advanced Research Focus
- Aqueous Media : Reactions in water using HAP NPs reduce organic solvent use .
- Recyclable Catalysts : β-Cyclodextrin-SO₃H minimizes waste and costs .
Limitations :
Aqueous conditions may lower yields for hydrophobic substrates, necessitating surfactant additives .
How do substituent effects on the aryl group influence biological activity?
Q. Advanced Research Focus
- Electron-Withdrawing Groups : Nitro or halide substituents enhance anti-microbial activity but reduce solubility .
- Methyl Groups : 2,5-Dimethylphenyl improves lipophilicity, potentially enhancing membrane permeability .
SAR Study Design :
Systematic substitution at ortho, meta, and para positions with in vitro screening (e.g., IC₅₀ assays) is recommended .
What analytical techniques are critical for monitoring reaction progress and purity?
Q. Basic Research Focus
- TLC : Use silica gel plates with ethyl acetate/hexane (1:3) for Rf ~0.4 .
- HPLC : C18 columns with acetonitrile/water gradients resolve dihydroquinazolinones from byproducts .
What mechanistic insights explain the role of catalysts in dihydroquinazolinone formation?
Q. Advanced Research Focus
- Acid Catalysts : Protonate the aldehyde, accelerating imine formation and cyclization .
- Cyanuric Chloride : Acts as a mild dehydrating agent in condensation reactions .
How can in silico modeling guide the design of novel dihydroquinazolinone derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
